3,4-Dibromophenyl isothiocyanate

Vue d'ensemble

Description

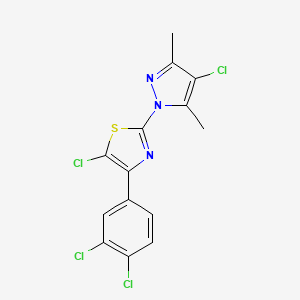

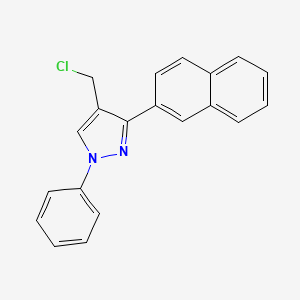

3,4-Dibromophenyl isothiocyanate is a biochemical used for proteomics research . It has a molecular formula of C7H3Br2NS and a molecular weight of 292.98 .

Synthesis Analysis

Isothiocyanates, including this compound, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two bromine atoms and an isothiocyanate group .Chemical Reactions Analysis

Isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions .Physical and Chemical Properties Analysis

This compound has a molecular formula of C7H3Br2NS and a molecular weight of 292.98 .Applications De Recherche Scientifique

Chemopreventive Properties

3,4-Dibromophenyl isothiocyanate, like other isothiocyanates, has shown potential in cancer prevention. Isothiocyanates are known for their strong anticarcinogenic effects in animal models, mainly through the modulation of xenobiotic-metabolizing enzymes. They may induce apoptosis in cancer cells via a caspase-3-dependent mechanism, providing a distinct mechanism for chemoprevention (Yu et al., 1998).

Imaging and Monitoring Applications

Isothiocyanates have applications in imaging, as demonstrated by a study where an isothiocyanate-functionalized compound was used as a fluorescent bioprobe for mitochondrion imaging. This application allows for real-time monitoring of cellular processes like mitophagy, highlighting the versatility of isothiocyanates in biomedical research (Zhang et al., 2015).

Antibacterial Properties

Studies have evaluated isothiocyanates like this compound for their antibacterial activities. For instance, certain isothiocyanates have been tested against both Gram-positive and Gram-negative bacteria, showing potent antibacterial activity. This suggests a potential for isothiocyanates in the development of new antibacterial agents (Jang et al., 2010).

Synthesis and Chemical Applications

The synthesis of isothiocyanates, including this compound, has been a focus of research. Various methodologies for synthesizing isothiocyanates have been explored, such as using dithiocarbamate salts and desulfurization agents, indicating the chemical versatility and importance of these compounds (Eschliman & Bossmann, 2019).

Environmental Sustainability

Research has also focused on developing environmentally sustainable synthesis methods for isothiocyanates. An example is the synthesis of 3,4-diflorophenyl isothiocyanate, which highlights the ongoing efforts to make the production of these chemicals more environmentally friendly (Chen Jie-bin, 2009).

Mécanisme D'action

Target of Action

Isothiocyanates, in general, are known to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects . They also have the potential to treat neurological disorders and regulate thyroid gland function .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable synthetic intermediates .

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Difluorophenyl isothiocyanate, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

3,4-Dibromophenyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a valuable platform for versatile transformations .

Cellular Effects

For instance, they can activate the antioxidant response element (ARE)-mediated antioxidant enzyme heme oxygenase-1 (HO-1) induction in human hepatoma HepG2-C8 cells .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This efficient protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .

Metabolic Pathways

It is known that gut microbiota have the ability to metabolize glucosinolates, generating chemopreventive isothiocyanates .

Propriétés

IUPAC Name |

1,2-dibromo-4-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDOUGNCWCXGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3039040.png)

![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)

![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)

![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)